molecular formula C21H29FO2 B1212029 6alpha-Fluoropregn-4-ene-3,20-dione CAS No. 2300-03-0

6alpha-Fluoropregn-4-ene-3,20-dione

Cat. No. B1212029
CAS RN: 2300-03-0
M. Wt: 332.5 g/mol
InChI Key: UZROOFLUFHWOJQ-ADDDSGAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6alpha-Fluoropregn-4-ene-3,20-dione is a corticosteroid hormone.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : 6alpha-Fluoropregn-4-ene-3,20-dione and its derivatives have been synthesized through various methods, including autoxidation and oxidation with peracids. For instance, Kraan et al. (1993) described the synthesis of 6alpha,17,21- and 6beta,17,21-trihydroxypregn-4-ene-3,20-dione using these methods (Kraan et al., 1993).

Structure-Activity Analysis

  • Structure-Activity Relationships : A study by Justice (1978) conducted a Fujita–Ban structure–activity analysis on steroids with a common pregn-4-ene-3,20-dione structure, assessing the impact of substituents at various positions, including the 6alpha position (Justice, 1978).

Biochemical Analysis

  • Metabolic Studies : Research has been conducted on the metabolism of steroids like 6alpha-Fluoropregn-4-ene-3,20-dione in various contexts. For example, Gupta et al. (1977) investigated the metabolic clearance rate and plasma binding of 6alpha-methylpregn-4-ene-3,20-dione in women, which provides insights into the metabolic behavior of similar compounds (Gupta et al., 1977).

Receptor Binding Studies

  • Receptor Binding Affinity : The binding affinity of various steroids, including derivatives of 6alpha-Fluoropregn-4-ene-3,20-dione, to specific receptors has been characterized. This includes the study of their interactions with progesterone receptors, as explored by Pichon and Milgrom (1977) in the context of human mammary carcinoma (Pichon & Milgrom, 1977).

Molecular Interactions

  • In Vitro Inhibitory Activity : Bratoeff et al. (2003) analyzed the in vitro inhibitory activity of new progesterone derivatives, including 6alpha-methyl-16alpha,17alpha-cyclohexanopregn-4-ene-3,20-dione, as 5alpha-reductase inhibitors and androgen receptor antagonists (Bratoeff et al., 2003).

Medical Imaging and Radiotherapy

  • Diagnostic Imaging and Radiotherapy : The synthesis and PR binding affinities of bromine- and iodine-substituted 16alpha,17alpha-dioxolane progestins, potentially useful for diagnostic imaging of PR-positive breast tumors and radiotherapy, were described by Zhou et al. (2006) (Zhou et al., 2006).

properties

CAS RN

2300-03-0

Product Name

6alpha-Fluoropregn-4-ene-3,20-dione

Molecular Formula

C21H29FO2

Molecular Weight

332.5 g/mol

IUPAC Name

(6S,8S,9S,10R,13S,14S,17S)-17-acetyl-6-fluoro-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H29FO2/c1-12(23)15-4-5-16-14-11-19(22)18-10-13(24)6-8-21(18,3)17(14)7-9-20(15,16)2/h10,14-17,19H,4-9,11H2,1-3H3/t14-,15+,16-,17-,19-,20+,21+/m0/s1

InChI Key

UZROOFLUFHWOJQ-ADDDSGAWSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)F)C

SMILES

CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)F)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)F)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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